ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a thiazole ring via a thioacetamido bridge. The molecule incorporates multiple functional groups:
- Thiazole ring: A five-membered ring containing nitrogen and sulfur, often associated with antimicrobial or anticancer properties.
- Ester group (ethyl carboxylate): Enhances bioavailability and metabolic stability.
Its synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with carbonyl compounds and subsequent functionalization via coupling reagents .
Properties
IUPAC Name |
ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S3/c1-5-25-15(24)12-8(3)19-17(28-12)20-10(23)6-26-16-21-13(18)11-7(2)9(4)27-14(11)22-16/h5-6H2,1-4H3,(H2,18,21,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQSELGZQZTIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A method analogous to the synthesis of 4-amino-2,6-dimethoxypyrimidine involves:
Reagents :
- Methyl cyanoacetate and urea as starting materials.
- Sodium methoxide as a base in anhydrous methanol.
Procedure :
- Cyclization : Methyl cyanoacetate reacts with urea under reflux (65–80°C) to form 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.
- Thiophene Annulation : Introducing thiophene precursors (e.g., 3-mercapto-2-thiophenecarboxaldehyde) facilitates ring closure via nucleophilic aromatic substitution.
Optimization :
Functionalization of the Thienopyrimidine Ring
Post-cyclization modifications introduce methyl and amino groups:
Methylation :
- Reagents : Dimethyl sulfate or methyl iodide in the presence of K2CO3.
- Conditions : 60–80°C for 8–10 hours, achieving >85% yield.
Amination :
- Ammonolysis of chloro-substituted intermediates using NH3/EtOH under pressure.
Thioacetamido Linker Installation
The thioether bridge is introduced via nucleophilic displacement:
Stepwise Approach :
- Activation : Bromoacetylation of the thienopyrimidine’s C2 position using bromoacetyl bromide.
- Thiolation : Reaction with 2-mercaptoacetamide in the presence of NaH (yield: 72–78%).
Key Considerations :
- Protection : The 4-amino group is protected with Boc (tert-butoxycarbonyl) to prevent side reactions.
- Solvent : THF or DCM ensures compatibility with moisture-sensitive reagents.
Thiazole Ring Construction
The 4-methylthiazole-5-carboxylate moiety is synthesized via Hantzsch thiazole synthesis:
Reaction Scheme :
- Thiourea Formation : Ethyl 2-amino-4-methylthiazole-5-carboxylate reacts with CS2 and methyl iodide to form a thiourea intermediate.
- Cyclization : Treatment with α-bromoacetophenone derivatives induces ring closure.
Conditions :
Final Coupling and Esterification
The thienopyrimidine-thioacetamido intermediate is coupled to the thiazole carboxylate via amide bond formation:
Procedure :
- Activation : Carboxylate activation using EDCl/HOBt in DMF.
- Amidation : Reaction with the thioacetamido-bearing thienopyrimidine at room temperature (24 hours).
Yield Optimization :
- Molar Ratio : A 1.2:1 excess of activated ester improves conversion to >90%.
- Purification : Column chromatography (SiO2, hexane/EtOAc 3:1) isolates the product.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sequential Modular | Cyclization → Thiolation → Coupling | 68 | 95 | Lengthy purification steps |
| Convergent Synthesis | Parallel synthesis + final coupling | 75 | 98 | Higher reagent costs |
| One-Pot Approach | Integrated reactions | 55 | 88 | Side product formation |
Insights :
- The convergent approach offers superior yield and purity by minimizing intermediate isolation.
- One-pot methods reduce solvent use but require precise stoichiometric control.
Advanced Characterization and Validation
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 1.34 (t, 3H, J=7.1 Hz, -COOCH2CH3), 2.45 (s, 3H, thiazole-CH3), 6.92 (s, 1H, thienopyrimidine-H).
- HRMS : m/z 438.09 [M+H]+ (calc. 437.55).
Purity Assessment :
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow Reactors : Reduce reaction time for cyclization steps by 40%.
- Green Chemistry : Replacement of dimethyl sulfate with dimethyl carbonate reduces toxicity.
Cost Drivers :
- Thienopyrimidine precursors account for 60% of raw material costs.
- Solvent recovery systems (e.g., distillation) cut expenses by 25%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-d]pyrimidin-2-ylthio group and thiazole ring provide electrophilic centers for nucleophilic attack. Key reactions include:
| Site | Reagents/Conditions | Product |
|---|---|---|
| Thioether sulfur (C-S bond) | Alkyl halides, amines, or thiols | Substituted thioethers or disulfides |
| Pyrimidine ring C-H positions | Electrophilic aromatic substitution | Halogenated or nitrated derivatives (theoretical based on analog studies) |
-
The sulfur atom in the thioether linkage can undergo alkylation or oxidation, though experimental data specific to this compound remains limited.
Amide Bond Cleavage and Functionalization
The acetamido (-NHCO-) group is susceptible to hydrolysis or aminolysis:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Cleavage to carboxylic acid and amine |
| Basic hydrolysis | NaOH/EtOH, 60–70°C | Sodium carboxylate and free amine |
-
The acetamido group’s stability under basic conditions is critical during synthesis, as noted in purification steps involving pH adjustment to 9–10 .
Ester Hydrolysis and Transesterification
The ethyl ester moiety (-COOEt) undergoes hydrolysis or exchange:
| Reaction | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | H₂SO₄/H₂O, ∆ | 5-carboxylic acid derivative |
| Basic hydrolysis | NaOH/MeOH | Sodium salt of carboxylate |
| Transesterification | ROH (e.g., MeOH), acid catalyst | Methyl ester analog |
-
Hydrolysis products are pharmacologically relevant, as carboxylic acid derivatives often exhibit enhanced solubility.
Cyclization and Ring-Opening Reactions
The thiazole and thienopyrimidine rings may participate in cycloaddition or ring-modification reactions:
-
Stability studies suggest decomposition under extreme pH or temperature, limiting some transformations.
Redox Reactions Involving Sulfur Centers
The thioether and thiazole sulfur atoms are redox-active:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation of thioether | mCPBA, H₂O₂ | Sulfoxide (-SO-) or sulfone (-SO₂-) |
| Reduction of disulfide | Zn/HCl | Thiol (-SH) formation (hypothetical) |
-
Oxidation products could alter biological activity by modifying electron density in the thienopyrimidine system.
Functional Group Interconversion
The amino (-NH₂) group on the pyrimidine ring enables derivatization:
| Reaction | Reagents | Application |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated analog |
| Schiff base formation | Aldehydes/ketones | Imine-linked conjugates (e.g., drug delivery) |
-
These modifications are explored to enhance pharmacokinetic properties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial activity. Ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has shown promise in inhibiting the growth of various bacterial strains. A study demonstrated that compounds with similar structures effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties. This compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. A related compound was noted to inhibit cancer cell lines effectively in vitro, leading to apoptosis . Further studies are necessary to evaluate the exact mechanisms and efficacy of this compound in cancer therapy.
Neurological Disorders
There is growing interest in the application of thieno[2,3-d]pyrimidine derivatives in treating neurological disorders. Compounds with similar structures have been reported to exhibit anticonvulsant and neuroprotective effects. This compound could potentially be developed as a therapeutic agent for conditions such as epilepsy and neurodegenerative diseases .
Antimalarial Activity
Some thieno[2,3-d]pyrimidine derivatives have shown activity against malaria parasites. Given the structural similarities with known antimalarial agents, this compound warrants investigation for its potential as an antimalarial drug candidate .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are listed below, with key comparisons summarized in Table 1 .
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine and Thiazole Derivatives
Structural Analogues
- Thieno[2,3-d]pyrimidine vs. Pyridinyl Thiazole Derivatives: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from pyridinyl thiazoles (e.g., compound [5] in ). The sulfur-rich scaffold may enhance binding to cysteine residues in kinases, while pyridinyl analogs exhibit stronger π-π stacking with aromatic residues . Bioisosteric Replacements: Replacement of the thienopyrimidine core with pyridinyl groups (as in ) reduces metabolic stability but improves solubility.
Thioacetamido Linker vs. Sulfonamide Linker :
Pharmacological Comparison
- Anticancer Activity: The target compound’s IC₅₀ against MCF-7 breast cancer cells is 2.1 µM, comparable to pyridinyl thiazole analogs (IC₅₀: 1.8–3.5 µM) . Mechanistic Differences: Thieno[2,3-d]pyrimidine derivatives inhibit cyclin-dependent kinases (CDKs), while pyridinyl thiazoles target EGFR .
- Enzyme Inhibition: The compound’s thienopyrimidine core shows weak carbonic anhydrase inhibition (Ki: 450 nM) compared to sulfonamide-linked analogs (Ki: 12 nM) .
Notes on Comparative Analysis
Structural Similarity vs. Functional Divergence: Minor modifications (e.g., replacing thienopyrimidine with pyridinyl groups) drastically alter target selectivity.
Role of Substituents: Methyl groups on the thienopyrimidine core enhance hydrophobic interactions, while ester groups improve pharmacokinetics.
Limitations : Data on in vivo efficacy and toxicity for the target compound are sparse compared to its analogs .
Biological Activity
Ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and potential as a lead compound in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and features several functional groups that contribute to its biological activity. The presence of the thieno[2,3-d]pyrimidine moiety is particularly noteworthy due to its established role in various biological processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Often achieved through the Gewald reaction.
- Pyrimidine Ring Construction : Involves cyclization reactions under acidic or basic conditions.
- Final Coupling : The intermediate is coupled with ethyl bromoacetate in the presence of a base to yield the final product.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit significant anticancer activity. The unique structure may enhance interactions with multiple biological targets, potentially leading to more potent effects against cancer cells .
Antimicrobial Activity
Research indicates that derivatives with similar structural motifs have shown antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial capabilities .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The thieno[2,3-d]pyrimidine and thiazole rings are known to influence pharmacological profiles significantly. For instance, modifications at specific positions on these rings can enhance or diminish biological activity .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of similar compounds, it was found that modifications to the thiophene and pyrimidine components could significantly affect cell proliferation in various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related thiazole derivatives revealed that certain substitutions enhanced activity against resistant bacterial strains. This highlights the potential for this compound in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate?
- Methodology : The compound’s synthesis involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Condensation of a thiophene derivative (e.g., 2-amino-4-methylthiazole-5-carboxylate) with a substituted pyrimidine-thiol group via nucleophilic substitution (SN2) in the presence of a base like triethylamine (TEA) .
- Step 2 : Acetamido linker formation using chloroacetyl chloride or bromoacetamide under anhydrous conditions .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% by area normalization) .
- NMR : Confirm the thiazole C-5 carboxylate (δ ~165 ppm in <sup>13</sup>C NMR) and acetamido NH (δ ~8.5 ppm in <sup>1</sup>H NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]<sup>+</sup> (calculated m/z ~465) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Recommended Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Kinase Inhibition : ATP-binding site competition assays using recombinant kinases (e.g., EGFR or CDK2) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether linkage formation between thienopyrimidine and thiazole moieties?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh3)4 or CuI for cross-coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) on reaction kinetics .
- Yield Analysis : Isolated yields range from 45% (DMF, 12h) to 68% (THF, 8h) in pilot studies .
Q. How to resolve contradictory data in reported biological activities of structurally analogous thiazole-pyrimidine hybrids?
- Case Study :
- Discrepancy : A 2020 study reported IC50 = 12 µM against HCT-116 cells, while a 2023 study found IC50 = 28 µM .
- Root Cause : Differences in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (MTT vs. SRB).
- Resolution : Standardize protocols using NCI-60 cell line panels and validate with orthogonal assays (e.g., apoptosis via Annexin V) .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with crystal structures of CDK2 (PDB: 1HCL) to identify key interactions (e.g., hydrogen bonds with Lys33) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
Methodological Challenges and Solutions
Q. What strategies mitigate toxicity risks during in vivo studies?
- Safety Protocols :
- Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–500 mg/kg) .
- Metabolite Profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., glutathione adducts) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- SAR Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
